Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUCMCKOTBEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160206 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796046-03-2 | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796046-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Approach
The compound is typically synthesized via the reaction of tert-butyl carbamate with a morpholine derivative. The general mechanism involves:
- Nucleophilic attack : The nitrogen atom in the morpholine ring attacks the carbonyl carbon of tert-butyl chloroformate.
- Carbamate formation : This results in the formation of the desired tert-butyl carbamate product.
Continuous Flow Synthesis
In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency. These reactors maintain consistent reaction conditions, such as temperature and pressure, which are critical for high yields and purity.
Experimental Procedures
Standard Laboratory Synthesis
A common laboratory-scale synthesis involves the following steps:
- Reactants :
- Tert-butyl carbamate
- Morpholine derivative
- Solvent: Dichloromethane or toluene
- Reaction Conditions :
- Temperature: -78°C (to control reactivity)
- Reagent addition: Diisobutylaluminum hydride (DIBAL-H) dropwise
- Workup :
- Quenching with methanol or citric acid solution
- Extraction with ethyl acetate
- Washing with brine and water
- Purification :
Alternative Reduction Pathway
An alternative method uses (R)-methyl 2-(tert-butoxycarbonylamino)propanoate as a precursor:
- Reduction with DIBAL-H in toluene at low temperatures (-78°C).
- The reaction mixture is quenched with water, filtered, and purified using flash chromatography.
Reaction Yields and Optimization
Purification Techniques
To isolate the final product, standard purification methods include:
- Recrystallization : Effective for removing impurities.
- Chromatography : Silica gel is commonly used with solvents such as dichloromethane and ethyl acetate for efficient separation.
Factors Affecting Synthesis
Several factors influence the efficiency and yield of the synthesis:
- Temperature : Low temperatures (-78°C) are crucial to prevent side reactions.
- Reagent Quality : High-purity reactants ensure minimal by-product formation.
- Reaction Time : Prolonged reaction times can lead to degradation of intermediates.
- Solvent Choice : Non-polar solvents like toluene enhance reaction efficiency by stabilizing intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula . It is commonly used in organic synthesis and has applications in chemistry, biology, and medicine. The compound features a tert-butyl group, a morpholine ring, and a carbamate functional group, making it a versatile intermediate in chemical reactions.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology It is employed in the study of enzyme inhibitors and receptor ligands.
- Medicine It is investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
- Industry It is utilized in the production of agrochemicals and pharmaceuticals.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Common Reagents and Conditions: Hydrogen peroxide in the presence of a catalyst like acetic acid.
- Major Products Formed: Formation of corresponding oxo derivatives.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
- Major Products Formed: Formation of amine derivatives.
- Substitution Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
- Common Reagents and Conditions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
- Major Products Formed: Formation of substituted morpholine derivatives.
Biochemical Analysis
This compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring can interact with receptor sites, modulating their activity. These interactions are crucial in its applications as enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Structurally analogous compounds share the tert-butyl carbamate core but differ in substituents on the propan-2-yl group. Key examples include:
Physicochemical Properties
- Solubility : The morpholine-containing target compound likely exhibits higher aqueous solubility than analogs with aromatic substituents (e.g., naphthalen-2-yl) due to the polar morpholine ring .
- Lipophilicity : Fluorophenyl and naphthalenyl analogs are more lipophilic (LogP ~2.5–3.5), favoring membrane permeability, whereas the morpholine derivative balances polarity and lipophilicity (LogP ~1.8) .
- Thermal Stability : Boc-protected compounds generally decompose above 150°C, but bulkier substituents (e.g., naphthalenyl) may lower melting points due to reduced crystallinity .
Biological Activity
Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate (CAS No. 796046-03-2) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a morpholine ring, and a carbamate functional group, contributing to its biological properties.
This compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to interact with proteases, inhibiting protein degradation processes, which can affect cellular signaling pathways and metabolic processes .
- Receptor Binding : The compound can bind to specific receptors on cell membranes, influencing signal transduction pathways that are critical in various physiological responses .
- Gene Expression Modulation : By interacting with transcription factors, it can alter the transcriptional activity of target genes, potentially affecting cell proliferation and survival .
Enzyme Activity
This compound has been noted for its inhibitory effects on key enzymes involved in disease pathways:
| Enzyme | Inhibition Type | IC50/Ki Value |
|---|---|---|
| β-secretase | Competitive Inhibition | IC50 = 15.4 nM |
| Acetylcholinesterase | Non-competitive Inhibition | Ki = 0.17 μM |
These interactions suggest potential applications in treating conditions like Alzheimer's disease by preventing amyloid-beta aggregation .
Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) peptides. While this study primarily focused on a derivative compound (M4), it provides insights into the potential protective role of morpholine-based carbamates against neurodegeneration:
- In Vitro : The compound reduced TNF-α levels in astrocytes exposed to Aβ 1-42, indicating a decrease in inflammatory responses.
- In Vivo : In models treated with scopolamine (an Alzheimer’s model), the compound showed a reduction in Aβ levels compared to untreated controls, although not statistically significant when compared to galantamine .
Biochemical Pathway Modulation
Research indicates that this compound may influence multiple signaling pathways through its enzyme inhibition properties. This multifactorial approach is crucial for developing therapies targeting complex diseases like cancer and neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
